molecular formula C15H22N4O6 B1265952 L-Arginine acetylsalicylate CAS No. 37466-21-0

L-Arginine acetylsalicylate

Cat. No. B1265952
CAS RN: 37466-21-0
M. Wt: 354.36 g/mol
InChI Key: FXXXGQLMXDIPQA-VWMHFEHESA-N
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Description

L-Arginine acetylsalicylate combines L-Arginine, a key amino acid in nitric oxide (NO) synthesis, with acetylsalicylic acid, known for its use in cardiovascular disease prevention. The interaction and modification of L-Arginine with acetylsalicylic acid may influence its biological activities, especially regarding NO production and cardiovascular effects.

Synthesis Analysis

The synthesis of L-Arginine derivatives, including acetylsalicylate forms, involves chemical reactions that attach the acetylsalicylic acid moiety to the L-Arginine molecule. This process could potentially alter the molecule's ability to be utilized in NO synthesis, a critical pathway in cardiovascular health and disease.

Molecular Structure Analysis

L-Arginine is a semi-essential amino acid with a side chain ending in a guanidinium group, which is essential for its role as a precursor to NO, a potent vasodilator. The addition of an acetylsalicylate group would introduce additional functional groups, potentially affecting its interaction with enzymes like nitric oxide synthase (NOS).

Chemical Reactions and Properties

L-Arginine participates in various chemical reactions in the body, notably as a substrate for NOS, producing NO. The introduction of an acetylsalicylate group could influence these reactions, especially concerning NO production and the molecule's overall bioavailability and reactivity.

Physical Properties Analysis

The physical properties of L-Arginine acetylsalicylate, such as solubility, stability, and melting point, would be influenced by the acetylsalicylate modification. These properties are crucial for its absorption, distribution, and mechanism of action within the body.

Chemical Properties Analysis

The chemical properties of L-Arginine acetylsalicylate, including reactivity with other molecules, pH sensitivity, and the potential for hydrolysis or other degradation reactions, determine its suitability and safety as a therapeutic agent. The acetylsalicylate group could alter the molecule's behavior in the physiological environment, affecting its therapeutic potential and interactions with other biochemical pathways.

For more in-depth research and analysis on L-Arginine and its potential implications in cardiovascular and other diseases, the following papers provide valuable insights:

Scientific Research Applications

Nitric Oxide Synthesis and Gastric Mucosal Protection

  • Role in Gastric Mucosal Injury : L-Arginine acetylsalicylate plays a role in mitigating gastric mucosal injury induced by acetylsalicylic acid (aspirin). It is found that L-Arginine decreases gastric mucosal injury, highlighting its protective effects (Yağmurca et al., 2009).

Impact on Endothelial Function

  • Regulation of Vascular Tone : L-Arginine is crucial in the regulation of endothelial function and vascular tone. It affects conditions like hypertension, ischemic heart disease, aging, peripheral artery disease, and diabetes mellitus through its role in arginine supplementation (Gambardella et al., 2020).

Protein Metabolism and Wound Healing

  • Influence on Protein Metabolism : L-Arginine supplementation positively affects protein metabolism in skin wounds and muscles, acting independently of nitric oxide production (Zhang, Chinkes, Wolfe, 2008).

Cardiovascular Applications

  • Cardiovascular Disease Treatment : L-Arginine is studied for its potential in treating cardiovascular diseases. However, its effectiveness and safety, especially post-myocardial infarction, require cautious evaluation (Schulman et al., 2006).

Anti-Aging and Health Benefits

  • Anti-Aging and Health Promotion : L-Arginine shows potential in reducing the risk of various diseases and improving health conditions, including immune response and gastric hyperacidity, demonstrating significant anti-aging benefits (Gad, 2010).

Dental Health Implications

  • Role in Dental Health : L-Arginine can modify the exopolysaccharide matrix in oral biofilms, disrupting Streptococcus mutans outgrowth and influencing dental caries dynamics (He et al., 2016).

properties

IUPAC Name

2-acetyloxybenzoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.C6H14N4O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4(5(11)12)2-1-3-10-6(8)9/h2-5H,1H3,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXXXGQLMXDIPQA-VWMHFEHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60885678
Record name L-Arginine, 2-(acetyloxy)benzoate (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Arginine acetylsalicylate

CAS RN

37466-21-0, 54161-23-8
Record name Aspirin arginine salt
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Record name Aspirin arginine
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Record name Benzoic acid, 2-(acetyloxy)-, compd. with L-arginine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Arginine, 2-(acetyloxy)benzoate (1:1)
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Record name L-Arginine, 2-(acetyloxy)benzoate (1:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-arginine monoacetylsalicylate
Source European Chemicals Agency (ECHA)
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Record name ASPIRIN ARGININE
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